3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one
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Overview
Description
3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the reaction of 2-bromo-5-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted oxazole derivatives.
Oxidation Reactions: Oxidized oxazole derivatives.
Reduction Reactions: Dihydrooxazole derivatives.
Scientific Research Applications
3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroacetophenone
- 2-Bromo-5-fluorophenyl acetic acid
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
Uniqueness
3-(2-Bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C9H5BrFNO2 |
---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-2-1-5(11)3-6(7)8-4-9(13)14-12-8/h1-3H,4H2 |
InChI Key |
PTQMGEPHZUKGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC1=O)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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